Enhanced Enantioselectivity of (+)-Benzotetramisole over Tetramisole in Kinetic Resolution of Secondary Benzylic Alcohols
The benzannulated derivative (+)-Benzotetramisole (BTM) provides a dramatic increase in enantioselectivity compared to its parent compound, Tetramisole (TM), in the kinetic resolution of secondary benzylic alcohols. While TM demonstrates only moderate selectivity, BTM achieves outstanding s-values, representing a fundamental advance in catalytic performance [1].
| Evidence Dimension | Enantioselectivity (Selectivity factor, s) |
|---|---|
| Target Compound Data | s-value up to 350 |
| Comparator Or Baseline | Tetramisole (TM): moderate selectivity (qualitative description, no s-value reported in source) |
| Quantified Difference | BTM achieves s ≤ 350 vs. TM's moderate selectivity |
| Conditions | Kinetic resolution of secondary benzylic alcohols via acylation |
Why This Matters
This superior selectivity directly impacts product yield and enantiomeric purity, making BTM the catalyst of choice for synthesizing high-value chiral benzylic alcohol intermediates.
- [1] Birman, V. B.; Li, X. Benzotetramisole: A Remarkably Enantioselective Acyl Transfer Catalyst. Organic Letters 2006, 8 (7), 1351-1354. View Source
